ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of pyrazole, benzoyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by its coupling with a benzoyl chloride derivative. The final step involves the esterification of the thiophene carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole and thiophene moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine .
Uniqueness
Ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of pyrazole, benzoyl, and thiophene moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24BrN3O3S |
---|---|
Molecular Weight |
490.4g/mol |
IUPAC Name |
ethyl 2-[[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24BrN3O3S/c1-6-29-22(28)18-12(2)15(5)30-21(18)24-20(27)17-9-7-16(8-10-17)11-26-14(4)19(23)13(3)25-26/h7-10H,6,11H2,1-5H3,(H,24,27) |
InChI Key |
PDNQTBVCZZLIIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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